molecular formula C9H7ClN2O B259619 3-(4-Chlorophenyl)-1H-pyrazol-5-ol

3-(4-Chlorophenyl)-1H-pyrazol-5-ol

Cat. No.: B259619
M. Wt: 194.62 g/mol
InChI Key: XZMSVZSBWKIRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infrared (IR) Spectroscopy

  • Enol form : Broad O–H stretch at 3200–3400 cm⁻¹ , C=N stretch at 1580 cm⁻¹ .
  • Keto form : C=O stretch at 1680 cm⁻¹ , absence of O–H absorption.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

  • δ 12.16 ppm (br s, 1H, OH, enol form)
  • δ 7.67 ppm (d, J = 2.6 Hz, H-5 pyrazole)
  • δ 7.45–7.25 ppm (m, 4H, aromatic H)

¹³C NMR (CDCl₃) :

  • δ 164.0 ppm (C3, keto form)
  • δ 139.4 ppm (C1, chlorophenyl)
  • δ 108.4 ppm (C4, pyrazole)

Mass Spectrometry (MS)

  • Molecular ion : m/z 194.02 [M]⁺
  • Fragmentation :
    • Loss of Cl (35.5 Da): m/z 158.5
    • Retro-Diels-Alder cleavage: m/z 117 (C₆H₄Cl⁺)

Table 1: Comparative Spectroscopic Data

Technique Enol Form Signals Keto Form Signals
IR O–H: 3200–3400 cm⁻¹ C=O: 1680 cm⁻¹
¹H NMR δ 12.16 (OH) δ 5.91 (H-4 pyrazole)
¹³C NMR δ 164.0 (C3) δ 195.7 (C=O)

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13)

InChI Key

XZMSVZSBWKIRSP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)NN2)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NN2)Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization Using Methyl Propiolate

The most widely reported method involves reacting 4-chlorophenylhydrazine with methyl propiolate in tert-butanol under basic conditions. Potassium tert-butoxide facilitates deprotonation, enabling nucleophilic attack on the α,β-unsaturated ester. The reaction proceeds via a Michael addition-cyclization mechanism, yielding 3-(4-chlorophenyl)-1H-pyrazol-5-ol with 86.7% purity after recrystallization.

Typical Procedure :

  • Dissolve 4-chlorophenylhydrazine hydrosulfate (57.5 g) in tert-butanol (1,000 mL).

  • Add potassium tert-butoxide (100.8 g) and stir for 10 minutes.

  • Introduce methyl propiolate (27.7 g) in tert-butanol (90 mL) at 45–50°C over 45 minutes.

  • Reflux for 1 hour, concentrate under reduced pressure, and acidify the aqueous residue.

  • Isolate the product via filtration (47.6 g, m.p. 185–187°C).

Key Parameters :

  • Solvent : tert-Butanol (boiling point: 82–83°C) enhances reaction kinetics.

  • Base : Potassium tert-butoxide ensures complete deprotonation of hydrazine.

  • Yield : 86.7% after recrystallization from ethanol/water.

Multicomponent Reactions (MCRs)

Solvent-Free Synthesis Using Ionic Liquid Catalysts

Eco-friendly MCRs employ aldehydes, ethyl acetoacetate, and hydrazine hydrate in the presence of acidic ionic liquids (e.g., [Et₃NH][HSO₄]). This one-pot method avoids volatile organic solvents and achieves 94% yield under optimized conditions.

Mechanistic Pathway :

  • Step 1 : Condensation of ethyl acetoacetate with hydrazine forms 3-methyl-1H-pyrazol-5(4H)-one.

  • Step 2 : Aldehyde activation by the ionic liquid promotes Knoevenagel condensation.

  • Step 3 : Michael addition of a second pyrazolone unit yields the bis-pyrazole, which is hydrolyzed to the target compound.

Optimized Conditions :

  • Catalyst : [Et₃NH][HSO₄] (0.5 mmol).

  • Temperature : 90°C.

  • Time : 35–40 minutes.

Post-Synthetic Modifications

Acid-Catalyzed Rearrangement

A patent by Lonza Ltd. describes enhancing regioselectivity by adjusting acid type and concentration. Using trifluoroacetic acid (0.005–0.25 equiv.) minimizes isomer formation (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol) to <4%.

Critical Factors :

  • Acid Strength : Weak acids (e.g., acetic acid) favor the desired isomer.

  • Temperature : 60–140°C prevents thermal degradation.

Purification and Polymorphic Control

Crystallization Techniques

Polymorph I (monoclinic, space group P2₁/c) is preferentially formed using anisole or cyclopentyl methyl ether. Key steps include:

  • Adjust pH to ≤8 with HCl to precipitate the protonated form.

  • Cool the organic phase to −10°C over 8 hours.

  • Wash with cold cyclopentyl methyl ether.

Analytical Data :

  • XRPD Peaks (2θ): 9.2, 11.2, 12.8, 15.7, 18.4, 19.5, 20.4, 21.3, 23.0, 25.7, 26.7, 27.7.

  • Melting Point : 180°C (DSC onset).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization86.799.4High scalabilityRequires toxic tert-butanol
MCR with Ionic Liquid9498Solvent-free, eco-friendlyLimited substrate scope
Acid-Catalyzed8296Excellent regioselectivityHigh energy input

Industrial-Scale Production

Lonza Ltd.’s Protocol

  • Reaction : ETFAA (ethyl 4,4,4-trifluoroacetoacetate) reacts with methyl hydrazine in ethanol.

  • Distillation : Remove ethanol under reduced pressure.

  • Crystallization : Add water and isolate via filtration.

Scale-Up Data :

  • Throughput : 100 kg/batch.

  • Purity : 99.2% (HPLC).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.